1-(3,4-Dihydroisoquinolin-1-ylmethyl)pyridinium
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Overview
Description
1-(3,4-Dihydroisoquinolin-1-ylmethyl)pyridinium is a compound that combines the structural features of both pyridinium and dihydroisoquinoline. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of complex molecules.
Preparation Methods
The synthesis of 1-(3,4-Dihydroisoquinolin-1-ylmethyl)pyridinium typically involves the alkylation of 3,4-dihydroisoquinoline with a pyridinium salt. One common method is the reaction of 3,4-dihydroisoquinoline with cyanomethyl pyridinium halides under basic conditions to form the desired product . The reaction conditions are generally mild, and the yields are good. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
1-(3,4-Dihydroisoquinolin-1-ylmethyl)pyridinium undergoes a variety of chemical reactions, including:
Reduction: Reduction of the pyridinium ring can lead to the formation of tetrahydropyridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used but often include a variety of substituted pyridinium and dihydroisoquinoline derivatives.
Scientific Research Applications
1-(3,4-Dihydroisoquinolin-1-ylmethyl)pyridinium has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroisoquinolin-1-ylmethyl)pyridinium involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins and other biomolecules, potentially disrupting their function . The specific pathways involved depend on the particular application and target.
Comparison with Similar Compounds
1-(3,4-Dihydroisoquinolin-1-ylmethyl)pyridinium is unique due to its combination of pyridinium and dihydroisoquinoline structures. Similar compounds include:
Cyanomethyl pyridinium salts: These compounds share the pyridinium structure but differ in their substituents and reactivity.
3,4-Dihydroisoquinoline derivatives: These compounds share the dihydroisoquinoline structure but lack the pyridinium component.
Properties
Molecular Formula |
C15H15N2+ |
---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
1-(pyridin-1-ium-1-ylmethyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H15N2/c1-4-10-17(11-5-1)12-15-14-7-3-2-6-13(14)8-9-16-15/h1-7,10-11H,8-9,12H2/q+1 |
InChI Key |
AFZPWXMQKAXOSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C[N+]3=CC=CC=C3 |
Origin of Product |
United States |
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